(Cyclobutylethynyl)trimethylsilane

Vue d'ensemble

Description

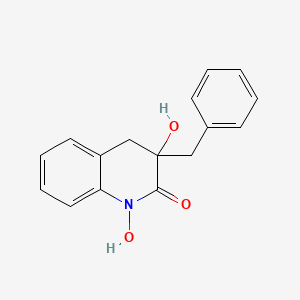

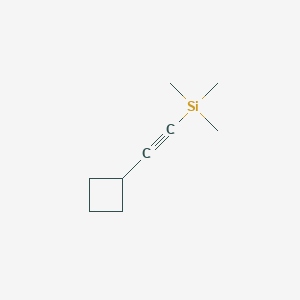

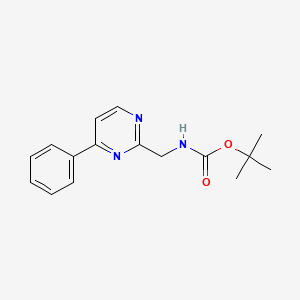

(Cyclobutylethynyl)trimethylsilane is an organic compound with the molecular formula C9H16Si . It is used for research and development purposes .

Synthesis Analysis

The synthesis of (cyclobutylmethyl)trimethylsilane, a compound similar to (Cyclobutylethynyl)trimethylsilane, involves the reaction of silicon hydride with methylenecyclobutane and methylchlorosilane. This is followed by a subsequent methylation of the adduct .Molecular Structure Analysis

The molecular structure of (Cyclobutylethynyl)trimethylsilane consists of a cyclobutyl group attached to a trimethylsilane group . The trimethylsilane group is characterized by three methyl groups bonded to a silicon atom .Physical And Chemical Properties Analysis

The molecular formula of (Cyclobutylethynyl)trimethylsilane is C9H16Si, and its average mass is 152.309 Da .Applications De Recherche Scientifique

Diffusion Barrier Films

Trimethylsilane-based films have been used as a Cu penetration diffusion barrier and interconnect etch stop layer in ultra-large scale integration (ULSI) manufacturing technology . The etching stop layers were deposited by using trimethylsilane with ammonia by plasma-enhanced chemical vapor deposition (PECVD) followed by a procedure for tetra-ethoxyl silane (TEOS) oxide .

Synthesis and Pyrolysis

The reaction of silicon hydride with methylenecyclobutane and methylchlorosilane with a subsequent methylation of the adduct yielded (cyclobutylmethyl)trimethylsilane . A thermal decomposition of (cyclobutylmethyl)trimethylsilane yielded ethylene and allyltrimethylsilane .

Silyl Protecting and Derivatisation Reagents

Organosilanes, such as trimethylsilane, are often used as silyl protecting and derivatisation reagents in organic chemistry . They can protect reactive functional groups from unwanted reactions during a synthesis process.

Reducing Agents

Organosilanes can also act as reducing agents in various chemical reactions . They can donate electrons to other substances in a reduction-oxidation (redox) reaction.

Cross-coupling Chemistry

Organosilanes are used in cross-coupling chemistry . They can form carbon-carbon bonds in a cross-coupling reaction, which is a key step in the synthesis of many complex organic molecules.

Stabilizing α-Carbanions and β-Carbocations

Allylsilanes, which can be derived from trimethylsilane, are used to stabilize α-carbanions and β-carbocations . This stabilization is crucial in many organic reactions, including those involved in the synthesis of pharmaceuticals and other fine chemicals.

Propriétés

IUPAC Name |

2-cyclobutylethynyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16Si/c1-10(2,3)8-7-9-5-4-6-9/h9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEISDSNXGKACIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-[5-(hydroxyamino)-2-pyridinyl]-1-azetidinecarboxylate](/img/structure/B1468193.png)

![3-[3-Amino-1-(3-fluorophenyl)-1H-indazol-4-yl]-1,3-oxazolidin-2-one](/img/structure/B1468198.png)

![tert-Butyl 5-(aminocarbonyl)-6-methyl-3,4-dihydro[2,7]naphthyridine-2(1H)-carboxylate](/img/structure/B1468201.png)

![tert-Butyl 2-[2-(ethylamino)-4-pyrimidinyl]-1-pyrrolidinecarboxylate](/img/structure/B1468204.png)

![2-[3-(2-Hydroxybutyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1468209.png)

![Methyl 2-{2-[(ethoxycarbonyl)amino]-4-pyridinyl}-4,5-dihydro-1,3-oxazole-4-carboxylate](/img/structure/B1468210.png)

![3-(2-Methoxyethyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1468211.png)

![Ethyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate](/img/structure/B1468212.png)